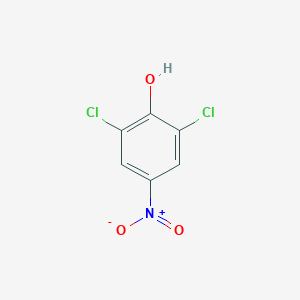
Patent
US04879415
Procedure details


139 parts of p-nitrophenol are suspended in 292 parts of water and the suspension is ground. A reactor is then charged with 1250 parts of 20 % hydrochloric acid which has been used as reaction medium for a previous batch and recycled to the reactor after isolation of the product. Then 156 parts of chlorine and the suspension of p-nitrophenol are added simultaneously at 25° C. to the hydrochloric acid. The suspension of nitrophenol is added over 240 minutes, whereas the simultaneous addition of chlorine is made for 20 minutes longer over 260 minutes. The batch is then allowed to react for 30 minutes and excess chlorine is expelled over a further 30 minutes. The product is isolated by filtration, washed until neutral and dried, affording 200 parts of 2,6-dichloro-4-nitrophenol (corresponding to a yield of 96 %). Melting point: 119°-120° C. (lit.: 125° C.).









Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:6]([N+:7]([O-:9])=[O:8])=[CH:5][CH:4]=[C:3]([OH:10])[CH:2]=1.[ClH:11].[Cl:12]Cl.[N+](C1C=CC=CC=1O)([O-])=O>O>[Cl:11][C:4]1[CH:5]=[C:6]([N+:7]([O-:9])=[O:8])[CH:1]=[C:2]([Cl:12])[C:3]=1[OH:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC(=CC=C1[N+](=O)[O-])O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC=C1)O
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
has been used as reaction medium for a previous batch and recycled to the reactor after isolation of the product
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to react for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The product is isolated by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed until neutral and
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
260 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 96% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
